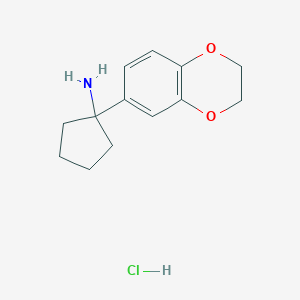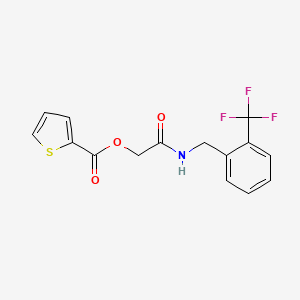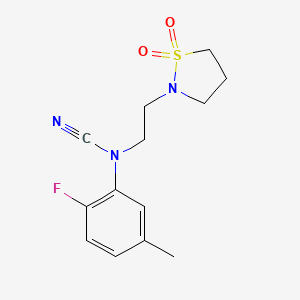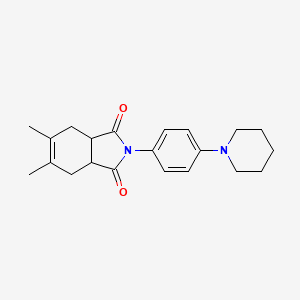![molecular formula C18H22N2S B2662372 1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine CAS No. 1815608-51-5](/img/structure/B2662372.png)
1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine” is a chemical compound . It is also known as "1- (4- ( (2,4-dimethylphenyl)thio)phenyl)piperazine" .
Synthesis Analysis
The synthesis of this compound involves a process for the preparation and purification of 1- [2- (2,4-dimethylphenylsulfanyl) phenyl] piperazine .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code:1S/C18H22N2S/c1-14-3-8-18 (15 (2)13-14)21-17-6-4-16 (5-7-17)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3 . The molecular weight of this compound is 298.45 . Physical And Chemical Properties Analysis
The compound is a powder at room temperature .科学的研究の応用
Pharmacological Effects and Multimodal Action
1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine, known in research for its pharmacological designation Lu AA21004, exhibits a complex pharmacological profile. It acts as an antagonist at human serotonin (5-HT)3A and 5-HT7 receptors, a partial agonist at the 5-HT1B receptor, an agonist at the 5-HT1A receptor, and inhibits the serotonin transporter (SERT). This multifaceted action results in increased extracellular levels of serotonin, dopamine, and noradrenaline in key brain regions, contributing to its antidepressant and anxiolytic effects in animal models. This compound's ability to modulate multiple serotonin receptors and transporters simultaneously distinguishes it from traditional antidepressants, offering a novel approach to treatment (Mørk et al., 2012).
Antidepressant Efficacy and Cognitive Enhancement
Another study focusing on Vortioxetine, a commercial derivative of this compound, highlights its multimodal antidepressant action targeting various serotonin receptors and the serotonin transporter. Clinical trials have demonstrated its effectiveness in treating major depressive disorder, with a noteworthy impact on improving cognitive symptoms in depressed patients. This suggests the compound's potential for broader therapeutic applications beyond depression treatment, particularly in cognitive impairment associated with depression (Tritschler et al., 2014).
Metabolic Pathways and Novel Metabolites
The metabolic profile of this compound has been extensively studied, revealing its conversion into various metabolites involving multiple cytochrome P450 enzymes. Understanding these metabolic pathways is crucial for predicting drug interactions and optimizing therapeutic efficacy. Additionally, the identification of novel metabolites, such as a piperazine N-oxide/N-glucuronide conjugate, provides insights into the drug's biotransformation and potential implications for its pharmacokinetics and toxicity profile (Hvenegaard et al., 2012; Uldam et al., 2011).
Antimicrobial Activity
Research into diphenyl piperazine-based sulfanilamides, which share a core structural motif with this compound, has revealed promising antimicrobial properties. Specific compounds in this class have shown superior inhibitory potency against various bacterial strains compared to traditional sulfanilamide, indicating the potential for developing new antimicrobial agents based on the piperazine scaffold (Wang et al., 2011).
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
特性
IUPAC Name |
1-[4-(2,4-dimethylphenyl)sulfanylphenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2S/c1-14-3-8-18(15(2)13-14)21-17-6-4-16(5-7-17)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSWQSDJGJPXHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=C(C=C2)N3CCNCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Diethylamino)-1-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2662292.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B2662293.png)
![(3,3-Difluorocyclobutyl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2662297.png)


![(6-chloro-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2662302.png)


![2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxan-3-yl)acetic acid](/img/structure/B2662306.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2662308.png)
![N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(3-hydroxy-1,1-dimethylpropyl)thiourea](/img/structure/B2662310.png)
![7-(3,4-dimethoxyphenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2662311.png)
